6-巯基-6-脱氧-|A-环糊精

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

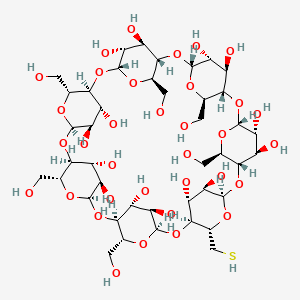

6-Mercapto-6-deoxy-|A-Cyclodextrin is a modified cyclodextrin derivative with good water solubility and stability . Its chemical structure contains a thiol functional group . It is a biocompatible and water-soluble compound exhibiting potential as a drug delivery system, enhancing drug solubility and stability .

Synthesis Analysis

The preparation of 6-Mercapto-6-deoxy-|A-Cyclodextrin is usually obtained by reacting 6-mercapto-6-deoxy-β-cyclodextrin with sodium bisulfate (NaHSO4) or metal oxides . Per-6-thio-β-CD (heptakis-(6-mercapto-6-deoxy)-β-cyclodextrin) was also employed to synthesize catalytically active palladium nanoparticles for the hydrogenation of isophorone .Molecular Structure Analysis

The molecular structure of 6-Mercapto-6-deoxy-|A-Cyclodextrin contains a thiol functional group . The presence of hydroxyl groups enables coordination with metal ions .Chemical Reactions Analysis

6-Mercapto-6-deoxy-|A-Cyclodextrin has been used in the synthesis of catalytically active palladium nanoparticles for the hydrogenation of isophorone . The formation and stabilization of the silver nanoparticles were not only due to cyclodextrin deprotonation, but also to the insoluble silver oxide formation, which allowed better control of the growth of the silver nanoparticles with a 10–25 nm size range .Physical And Chemical Properties Analysis

6-Mercapto-6-deoxy-|A-Cyclodextrin is a white to off-white solid powder . It is soluble in water and some organic solvents . It is stable at a pH range of 3-12 and at temperatures up to 120 degrees Celsius .科学研究应用

蛋白酶抑制:6-巯基-6-脱氧-α-环糊精衍生物,特别是 β-环糊精衍生物,已用于蛋白酶抑制研究。Schaschke 等人 (1997) 探索了 β-环糊精的功能化,以创建七(6-巯基-6-脱氧)衍生物。然而,他们的研究发现,与单共轭形式相比,抑制剂的寡聚表现并未增强对组织蛋白酶 B 和 μ-钙蛋白酶的抑制 (Schaschke 等人,1997 年).

超分子化学和分子识别:在超分子化学领域,单-(6-脱氧-6-巯基)-β-环糊精 (βCDSH) 已用于构建纳米多孔组件。Damos 等人 (2007) 研究了它的超分子特性,特别是使用各种氧化还原探针和表面等离子共振技术的吸附过程和分子识别选择性 (Damos 等人,2007 年).

水解研究:藤田等人 (1980) 研究了 6-巯基-6-脱氧-α-环糊精对苯乙酸酯水解的影响。他们注意到水解过程中的选择性变化,将这些变化归因于 β-环糊精上的取代基 (Fujita 等人,1980 年).

电化学性质和动力学:Damos 等人 (2007) 还研究了单(6-脱氧-6-巯基)-β-环糊精在金表面的电化学性质和吸附动力学。他们的研究提供了对这些环糊精衍生物的膜厚度、介电常数和覆盖能力的见解 (Damos 等人,2007 年).

化学合成和改性:Chmurski 等人 (1999) 的研究探索了化学改性环糊精的合成,包括那些能够携带吡啶配体的环糊精。这些衍生物在非水溶剂中显示出更高的溶解度,并与铜 (II) 具有络合特性 (Chmurski 等人,1999 年).

蛋白质结晶:Yang 等人 (2017) 研究了使用环糊精及其衍生物(包括巯基-β-环糊精 (MCD))作为蛋白质结晶的成核剂。他们发现这些化合物显着促进了蛋白质结晶并提高了晶体质量 (Yang 等人,2017 年).

对映选择性过程:在对映选择性过程的研究中,Tamagaki 等人 (1996) 使用(2-巯基乙基)氨基连接的环糊精将苯乙二醛转化为 (S)-扁桃酸。本研究突出了环糊精衍生物提供的对映选择性环境 (Tamagaki 等人,1996 年).

作用机制

Target of Action

The primary targets of 6-Mercapto-6-deoxy-beta-Cyclodextrin are metal nanoparticles and certain drugs . The compound has been used to stabilize catalytically active metal nanoparticles in cyclodextrin-based systems . It can also form inclusion complexes with drugs, increasing their solubility and stability .

Mode of Action

6-Mercapto-6-deoxy-beta-Cyclodextrin interacts with its targets through supramolecular interactions . It forms inclusion complexes with molecules of appropriate size and shape, and its presence enables coordination with metal ions . This property has been utilized in the synthesis of catalytically active metal nanoparticles . When interacting with drugs, it forms an inclusion complex, which can increase the solubility and stability of the drug .

Biochemical Pathways

It’s known that the compound plays a multifunctional role in catalysis, acting as reducing agents, stabilizing/dispersing agents, or mass transfer promoters .

Pharmacokinetics

It’s known that the compound can improve the bioavailability of drugs by forming inclusion complexes with them .

Result of Action

The result of the action of 6-Mercapto-6-deoxy-beta-Cyclodextrin is the stabilization of metal nanoparticles and the increased solubility and stability of certain drugs . For instance, it has been used to synthesize catalytically active palladium nanoparticles for the hydrogenation of isophorone .

Action Environment

The action of 6-Mercapto-6-deoxy-beta-Cyclodextrin can be influenced by environmental factors. For example, the compound’s ability to form inclusion complexes with drugs and stabilize metal nanoparticles suggests that its efficacy could be affected by the presence of other molecules in the environment . .

未来方向

Research in green chemistry has recently focused on designing reactions in water as a safe solvent, calling for catalysts that operate in aqueous solutions . In particular, supramolecular metal nanoparticles have been synthesized by associating macrocyclic compounds with transition metal nanoparticles, to produce water-dispersible catalytic systems of high performance and molecular recognition ability . This suggests that 6-Mercapto-6-deoxy-|A-Cyclodextrin could play a significant role in the development of new catalysts and drug delivery systems in the future.

生化分析

Biochemical Properties

6-Mercapto-6-deoxy-beta-Cyclodextrin plays a crucial role in biochemical reactions. It forms inclusion complexes with molecules of appropriate size and shape, which is a key property of cyclodextrins . This ability to form inclusion complexes allows 6-Mercapto-6-deoxy-beta-Cyclodextrin to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the size, shape, and chemical properties of the guest molecule .

Cellular Effects

The effects of 6-Mercapto-6-deoxy-beta-Cyclodextrin on cells and cellular processes are diverse and complex. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the cellular context .

Molecular Mechanism

At the molecular level, 6-Mercapto-6-deoxy-beta-Cyclodextrin exerts its effects through a variety of mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanism of action is dependent on the nature of the interaction between 6-Mercapto-6-deoxy-beta-Cyclodextrin and the target molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Mercapto-6-deoxy-beta-Cyclodextrin can change over time. It has been reported to have good stability and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Metabolic Pathways

6-Mercapto-6-deoxy-beta-Cyclodextrin is involved in various metabolic pathways. It can interact with enzymes and cofactors, and may influence metabolic flux or metabolite levels

Transport and Distribution

6-Mercapto-6-deoxy-beta-Cyclodextrin can be transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

属性

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23S,25S,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O34S/c43-1-8-29-16(50)23(57)37(64-8)72-31-10(3-45)66-39(25(59)18(31)52)74-33-12(5-47)68-41(27(61)20(33)54)76-35-14(7-77)69-42(28(62)21(35)55)75-34-13(6-48)67-40(26(60)19(34)53)73-32-11(4-46)65-38(24(58)17(32)51)71-30-9(2-44)63-36(70-29)22(56)15(30)49/h8-62,77H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQFCFNGXZCYMC-FOUAGVGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CS)CO)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CS)CO)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O34S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1151.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2,3-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2976927.png)

![2-methyl-3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2976935.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2976936.png)

![7-Methoxy-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2976937.png)

![2-(3-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976940.png)